tert-Butyl azepan-3-ylcarbamate hydrochloride
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Overview
Description
tert-Butyl azepan-3-ylcarbamate hydrochloride is a chemical compound with the molecular formula C₁₁H₂₃ClN₂O₂ and a molecular weight of 250.77 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-Butyl azepan-3-ylcarbamate hydrochloride typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified by recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often stored in a dark, cool place to maintain its stability .
Chemical Reactions Analysis
tert-Butyl azepan-3-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
tert-Butyl azepan-3-ylcarbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl azepan-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes.
Comparison with Similar Compounds
tert-Butyl azepan-3-ylcarbamate hydrochloride can be compared with other similar compounds such as:
tert-Butyl (azetidin-3-yl)carbamate hydrochloride: This compound has a similar structure but contains a four-membered azetidine ring instead of the seven-membered azepane ring.
tert-Butyl azepan-3-ylcarbamate: This is the non-hydrochloride form of the compound and has slightly different chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(azepan-3-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQXKEIGANQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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